- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Cas no 91421-42-0 (Rubitecan)
Rubinotecan(rubitecan,9-NC) It's the United StatesSuper GenA semi synthetic camptothecin derivative developed by the company,Human trials have confirmed its effectiveness against the vast majority of solid tumors and blood cancers,Orally available,Careless\lung\liver\Renal and neurotoxicity,Therefore, it is known as the second generation topoisomerase inhibitor.
Rubitecan structure
Rubitecan Properties
Names and Identifiers
-
- 9-NITROCAMPTOTHECIN
- CAMPTOTHECIN, 9-NITRO-20(S)-(RG)
- Rubitecan
- 1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONE,4-ETHYL-4-HYDROXY-10-NITRO-, (4S)-
- 9-NITRO-20(S)-CAMPTOTHECIN
- 9-Nitrocellulose camptothecine
- PYRIDOXINE 3,4-DIPALMITATE
- (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- Orathecin
- 9-Nitrocellulose camptothecine;Rubitecan
- 9-NC
- Camptogen
- RFS 2000
- Nitrocamptothecin
- H19C446XXB
- C20H15N3O6
- 9NC
- Rubitecan [USAN:INN]
- rubitecanum
- rubitecán
- rubitécan
- UQ0493300
- (4s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano(3',4':6,7)indolizino(1,2-b)QUINOLINE-3,14(4h,12h)-dione
- 10-Nitro-camptothecin
- 9-nitro-(20S)-camptothecin
- 9-nitro-20-(S)-camptothecin
- 9-Nitrocamptothecin;Rubitecan
- Camptogen; Orathecin
- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:90225
- rubitecan; rubitecanum
- Rubitecan|9-Nitrocamptothecin
- ST-2617
- UNII:H19C446XXB
- UNII-H19C446XXB
- (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (S)- (ZCI)
- 9-Nitro-20(S)-camptothecin
- RFS2000
- Tox21_112597
- RUBITECAN [MART.]
- NCGC00167969-01
- AC-13389
- WLZ3809
- BDBM50248354
- (s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
- RFS 2000;9-Nitrocamptothecin
- Q-100889
- Q510113
- CHEBI:90225
- BCP06207
- DB06159
- CHEMBL77305
- DTXSID7046752
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
- BRD-K79821389-001-01-9
- Rubitecan (USAN/INN)
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (4S)-
- RUBITECAN [WHO-DD]
- AS-14856
- CAS-91421-42-0
- SCHEMBL8640
- EX-A4326
- Camptothecin, 9-nitro-20(S)
- CS-0007769
- RUBITECAN [MI]
- AKOS015895332
- 9-nitro camptothecin
- D04031
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
- AC-33157
- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- NCGC00167969-03
- Rubitecan [USAN]
- 9-NC, 9-Nitro-camptothecin, Partaject Orathecin, Partaject rubitecan, RFS 2000
- N0822
- s2288
- MFCD06656294
- ethyl-hydroxy-nitro-[?]dione
- VHXNKPBCCMUMSW-FQEVSTJZSA-N
- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3\\',4\\':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 91421-42-0
- RFS-2000
- AKOS025149224
- (S)-4-ethyl-4-hydroxy-10-nitro-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
- RUBITECAN [INN]
- BRD-K79821389-001-03-5
- NCGC00167969-02
- AC-25083
- DTXCID5026752
- (19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- HY-13744
- +Expand
-
- MFCD06656294
- VHXNKPBCCMUMSW-FQEVSTJZSA-N
- 1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
- O=C1C2COC([C@](C=2C=C2C3N=C4C=CC=C(C4=CC=3CN12)[N+](=O)[O-])(O)CC)=O
Computed Properties
- 393.09600
- 1
- 7
- 1
- 393.09608521 g/mol
- 29
- 861
- 0
- 1
- 0
- 0
- 0
- 1
- 0.8
- 126
- 393.3
Experimental Properties
- 2.51100
- 127.24000
- 8288
- 1.761
- 816.3ºC at 760 mmHg
- 268°C(lit.)
- 106℃
- Powder
- +36.0° - +42.0° (c=0.4, CHCl3:MeOH=8:2)
- 1.63
Rubitecan Price
Rubitecan Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen ion
Reference
- pH-gradient incorporation of 9-nitrocamptothecin in PEGylated liposomes: formulation properties and efficacy in vitro and in vivoPharmaceutical Nanotechnology, 2013, 1(2), 115-125,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Reference
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Rubitecan Raw materials
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-
- Benzenesulfonic acid, 4-fluoro-, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-[(methylsulfonyl)oxy]-10-nitro-, (4S)-
- 164159-99-3
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-9-[(phenylsulfonyl)oxy]-, (4S)-
- 1-Naphthalenesulfonic acid, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Benzenesulfonic acid, 4-methoxy-, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- 4-fluorobenzene-1-sulfonyl chloride
- Naphthalene-1-sulfonyl chloride
Rubitecan Preparation Products
Rubitecan Suppliers
SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
Audited Supplier
(CAS:91421-42-0)
LU ZHONG HUA
17621252073
luzh@nature-standard.com
Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier
(CAS:91421-42-0)
HE DAN DAN
15928576055
sales@biopurify.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91421-42-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91421-42-0)
TANG SI LEI
15026964105
2881489226@qq.com
Rubitecan Related Literature
-
Andreas Geist,Udo Müllich,Peter Kaden Chem. Sci., 2015,6, 1548-1561
-
Filippo De Angelis,Simona Fantacci,Antonio Sgamelotti,Franco Cariati,Dominique Roberto,Francesca Tessore,Renato Ugo Dalton Trans., 2006, 852-859
-
Chenggong Yu,Yuxuan Li,Hongying Bao,Xiaodi Li,Haiming Fan,Jie Huang,Zhijun Zhang Nanoscale, 2022,14, 5227-5238
-
Xinwei Dong,Chen Peng,Xu Zhao,Tao Zhang,Yansheng Liu,Guoxiao Xu,Jin Zhou,Fei Guo,Zhiqiang Yu,Xiaobo Jia RSC Adv., 2023,13, 29625-29631
-
Qiang Peng,Sheng-Lian Luo,Xin-Hua Tang,Ai-Qin Zhang,Gui-Sheng Zeng,Guo-Cong Guo CrystEngComm, 2011,13, 3862-3867
-
Chia-Yuan Chang,Tzu-Ming Pan Food Funct., 2019,10, 7634-7644
-
8. Back matter
-
10. Contents list
91421-42-0 (Rubitecan) Related Products
- 86639-62-5((S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)
- 86639-63-6(10-Aminocamptothecin)
- 91421-43-1((S)-10-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)
- 104195-61-1(10-Nitro-camptothecin)
- 110351-92-3(1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy-, (4R)-)
- 104267-73-4(1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-)
- 78287-27-1(7-Ethylcamptothecin)
- 91421-42-0(9-Nitrocellulose camptothecine;Rubitecan)
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91421-42-0)Rubitecan
99%/99%/99%
50mg/100mg/250mg
150.0/264.0/577.0